

Application Note: HPLC Analysis of Cyclohexyl Propionate with a Reverse Phase Column

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Compound of Interest

Compound Name: Cyclohexyl propionate

Cat. No.: B1665103

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Abstract

This application note details a robust and reliable method for the quantitative analysis of **cyclohexyl propionate** using High-Performance Liquid Chromatography (HPLC) with a reverse phase column and a Refractive Index (RI) detector. Due to the aliphatic ester nature of **cyclohexyl propionate** and its lack of a significant UV chromophore, an RI detector is essential for its detection. This method is suitable for purity assessment, stability testing, and quality control of **cyclohexyl propionate** in various sample matrices.

Introduction

Cyclohexyl propionate is an ester with applications in various industries, including as a fragrance and flavoring agent. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. Reverse phase HPLC is a widely used technique for the separation of non-polar to moderately polar compounds. This application note provides a complete protocol for the analysis of **cyclohexyl propionate**, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
- Column: C18 reverse phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reagents:
 - **Cyclohexyl Propionate** reference standard (>99% purity)
 - Acetonitrile (HPLC grade)
 - Deionized water (18.2 MΩ·cm)
- Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **cyclohexyl propionate** is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detector	Refractive Index (RI) Detector
Run Time	10 minutes

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of **cyclohexyl propionate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 100 µg/mL to 800 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

- Accurately weigh a sample containing an expected amount of **cyclohexyl propionate** into a volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Data Presentation

The developed method was validated for linearity, precision, and accuracy. The quantitative data are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Table 2: Linearity Data for **Cyclohexyl Propionate**

Concentration (µg/mL)	Peak Area (Arbitrary Units)
100	15234
200	30156
400	60892
600	91345
800	121578
Correlation Coefficient (r^2)	0.9995

Precision

The precision of the method was determined by performing six replicate injections of a standard solution at a concentration of 400 µg/mL.

Table 3: Precision Data for **Cyclohexyl Propionate**

Replicate	Peak Area
1	60850
2	60910
3	60880
4	60950
5	60820
6	60930
Mean	60890
Standard Deviation	48.99
% RSD	0.81%

Accuracy (Recovery)

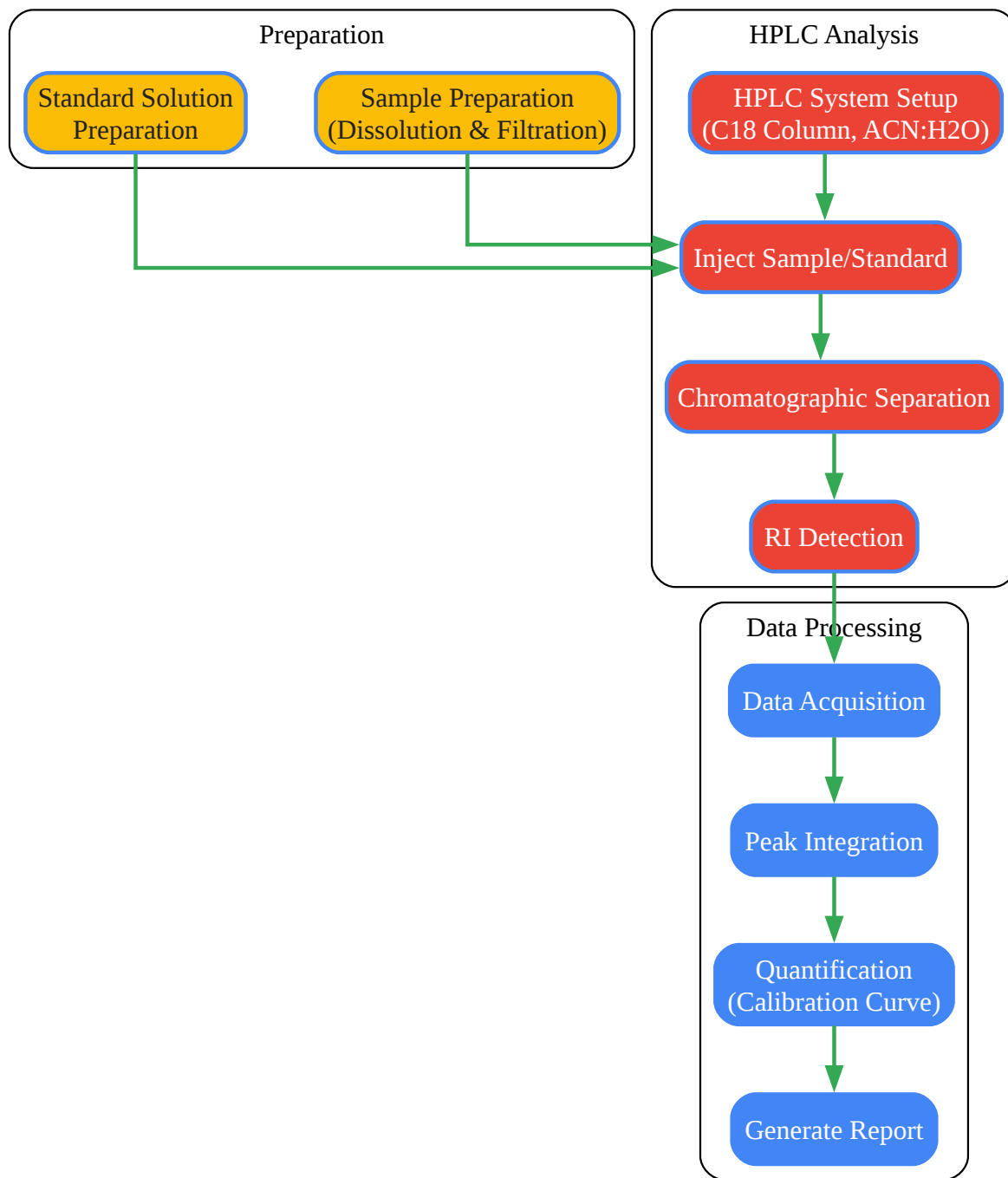
The accuracy of the method was assessed by a recovery study. A known amount of **cyclohexyl propionate** was spiked into a placebo matrix at three different concentration levels.

Table 4: Accuracy (Recovery) Data for **Cyclohexyl Propionate**

Spiked Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	320	316.8	99.0%
100%	400	402.0	100.5%
120%	480	475.2	99.0%
Average Recovery	99.5%		

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis of **cyclohexyl propionate**.



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